molecular formula C22H42O3 B1239259 3-Oxodocosanoic acid

3-Oxodocosanoic acid

Cat. No. B1239259
M. Wt: 354.6 g/mol
InChI Key: GLJSCOCOXZOMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxodocosanoic acid is the 3-oxo monocarboxylic acid which has docasanoic (behenic) acid as the parent acid. It derives from a docosanoic acid.

Scientific Research Applications

Bio-Production of Platform Chemicals

3-Hydroxypropanoic acid (3-HP), a platform chemical related to 3-oxodocosanoic acid, is produced from renewable resources and used in the industrial production of acrylic acid and derivatives. It is also utilized in bioplastic production. Advances in metabolic engineering and synthetic biology have improved the bio-production of 3-HP, highlighting the potential of 3-oxodocosanoic acid in similar applications (Jers et al., 2019).

Ring-A Cleavage by Fungi

The study of the transformation of 3-oxo-olean-12-en-28-oic acid by the fungus Chaetomium longirostre reveals potential applications of 3-oxodocosanoic acid in biotransformation processes, where specific fungal enzymes facilitate chemical transformations (Shirane et al., 1996).

Potential in Carboxylic Acid Bioisosteres

Research on oxetan-3-ol and thietan-3-ol as potential carboxylic acid bioisosteres suggests that derivatives of 3-oxodocosanoic acid could be explored for their utility in medicinal chemistry, providing alternative structures for drug design (Lassalas et al., 2017).

Electrochemical Applications

The electrochemical oxidation of compounds related to 3-oxodocosanoic acid, such as 3-methylpyridine, at boron-doped diamond electrodes, indicates potential applications in electroorganic synthesis and wastewater treatment. This suggests possible electrochemical pathways for 3-oxodocosanoic acid and its derivatives (Iniesta et al., 2001).

Decolorization in Fenton Processes

The use of 3-hydroxyanthranilic acid, a compound related to 3-oxodocosanoic acid, in Fenton oxidative processes for dye decolorization indicates potential environmental applications. The study demonstrates how similar carboxylic acids could enhance the efficiency of such processes (Santana et al., 2019).

Non-Stereospecific Reduction

The non-stereospecific reduction of similar compounds, like 3-oxochol-4-enoic acid, in biological systems highlights the potential metabolic pathways and applications of 3-oxodocosanoic acid in biological research and potential medical applications (Michio & Kazumi, 1967).

properties

Product Name

3-Oxodocosanoic acid

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

3-oxodocosanoic acid

InChI

InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h2-20H2,1H3,(H,24,25)

InChI Key

GLJSCOCOXZOMDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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